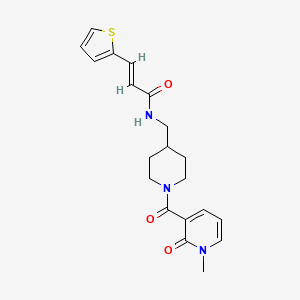

(E)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

The compound “(E)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide” is a structurally complex molecule featuring a hybrid heterocyclic scaffold. Its core structure includes:

- A 1-methyl-2-oxo-1,2-dihydropyridine moiety, which is a six-membered aromatic ring with keto and methyl substituents. This group is known for its role in modulating electronic and steric properties in medicinal chemistry.

- A piperidin-4-ylmethyl linker, which connects the dihydropyridine unit to an acrylamide group. Piperidine rings are often employed to enhance conformational rigidity and bioavailability.

- The E-configuration of the acrylamide double bond is critical for maintaining planarity and binding affinity.

Properties

IUPAC Name |

(E)-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-22-10-2-5-17(19(22)25)20(26)23-11-8-15(9-12-23)14-21-18(24)7-6-16-4-3-13-27-16/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,21,24)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGJAELJKKXKKL-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key motifs with other acrylamide- and heterocycle-containing molecules. Below is a comparative analysis based on structural analogs and their reported properties:

Conformational Analysis

- Ring Puckering : The piperidine ring in the target compound likely adopts a chair conformation due to steric constraints from the dihydropyridine-carbonyl group. This contrasts with similar compounds lacking fused rings, where boat or twist-boat conformations are observed .

Hypothetical Bioactivity

While direct data are unavailable, the dihydropyridine-piperidine motif is associated with kinase inhibition (e.g., CDK or JAK inhibitors), and the thiophene-acrylamide group may confer selectivity for cysteine-rich active sites. Comparatively, compound 5112’s nitrophenyl group may reduce cell permeability due to increased polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.